molecular formula C9H15NO3 B15456670 3-(2-Oxopyrrolidin-1-yl)propyl acetate CAS No. 62012-14-0

3-(2-Oxopyrrolidin-1-yl)propyl acetate

Cat. No.: B15456670
CAS No.: 62012-14-0
M. Wt: 185.22 g/mol
InChI Key: YVTYKRYVHZTBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopyrrolidin-1-yl)propyl acetate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. The 2-oxopyrrolidine (or pyrrolidinone) moiety present in its structure is a feature of significant interest in medicinal and organic chemistry . For instance, derivatives containing the 2-oxopyrrolidine group are found in pharmaceutical agents, such as the antiviral drug nirmatrelvir, a component of Paxlovid, where it functions as a key structural element that helps inhibit viral protease activity . Furthermore, similar structural motifs are frequently employed in synthetic chemistry for the construction of more complex molecules, including various benzimidazole derivatives which have a wide range of biological activities . As a building block, this compound may be of value in the synthesis of novel molecules for biochemical screening and in the development of potential pharmacological tools. Researchers can utilize this reagent to explore new chemical spaces and investigate structure-activity relationships.

Properties

CAS No.

62012-14-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(2-oxopyrrolidin-1-yl)propyl acetate

InChI

InChI=1S/C9H15NO3/c1-8(11)13-7-3-6-10-5-2-4-9(10)12/h2-7H2,1H3

InChI Key

YVTYKRYVHZTBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (HMDB0061384)
  • Structure : Replaces the acetate ester with an acetamide group.
  • Molecular Weight : 184.24 g/mol (vs. 227.28 g/mol for 3-(2-oxopyrrolidin-1-yl)propyl acetate).
Ethyl [benzyl(2-oxopropyl)amino]acetate
  • Structure : Contains a 2-oxopropyl group instead of pyrrolidone, with an ethyl ester and benzyl substitution.

Structural Analogues with Pyrrolidone Moieties

4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one
  • Structure : Features a phenylethyl substituent on the pyrrolidone ring and a 2-oxopropyl group.
  • Key Differences : The aromatic phenylethyl group enhances lipophilicity, likely improving blood-brain barrier penetration compared to the propyl-acetate chain in the parent compound .
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate
  • Structure: Incorporates a benzofuran ring and phenolic groups.
  • Key Differences : Demonstrates cytotoxicity against Huh7.5 and A549 cancer cells at 40 μM, suggesting divergent biological applications compared to 3-(2-oxopyrrolidin-1-yl)propyl acetate, which is primarily a synthetic intermediate .

Acetate Esters with Divergent Backbones

2,3-Dihydroxypropyl Acetate (1-Monoacetin)
  • Structure : A glycerol derivative with a single acetate group.
  • Key Differences: Simpler structure with higher hydrophilicity due to hydroxyl groups. Limited toxicological data available, highlighting a research gap compared to the more complex pyrrolidone-containing acetate .
Sucrose Diacetate Hexaisobutyrate
  • Structure : A polysaccharide derivative with multiple ester groups.
  • Key Differences: Used as a non-caloric sweetener and plasticizer, indicating industrial rather than pharmaceutical utility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
3-(2-Oxopyrrolidin-1-yl)propyl acetate C₁₀H₁₇NO₃ Not Provided 227.28 Pyrrolidone, acetate ester Pharmaceutical intermediate
N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide C₉H₁₆N₂O₂ 106692-36-8 184.24 Pyrrolidone, acetamide Metabolite with potential bioactivity
Ethyl [benzyl(2-oxopropyl)amino]acetate C₁₄H₁₉NO₃ 15057-40-6 249.31 2-Oxopropyl, benzyl, ethyl ester Synthetic intermediate
2,3-Dihydroxypropyl acetate C₅H₁₀O₄ 106-61-6 134.13 Diol, acetate ester Hydrophilic solvent, limited toxicity data
3-(Benzofuran-derived)propyl acetate C₂₄H₂₈O₆ Not Provided 428.48 Benzofuran, acetate ester Cytotoxic agent (40 μM IC₅₀)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Oxopyrrolidin-1-yl)propyl acetate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, acylation of 3-(2-oxopyrrolidin-1-yl)propanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions is a common approach. Reaction temperature (0–5°C for exothermic control) and stoichiometric ratios (1:1.2 alcohol to acetyl chloride) are critical to minimize side products like diesters or hydrolysis byproducts . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) is recommended to isolate the target ester.
Reagent Role Optimization Parameter
Acetyl chlorideAcylating agentSlow addition to control exotherm
PyridineBase (acid scavenger)Excess (1.5 eq) to ensure completion
Anhydrous solventReaction mediumTetrahydrofuran (THF) preferred

Q. How can researchers validate the purity and structural integrity of 3-(2-Oxopyrrolidin-1-yl)propyl acetate?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm ester carbonyl resonance (~170–175 ppm in 13C^{13}\text{C} NMR) and pyrrolidinone protons (δ 2.3–3.1 ppm in 1H^{1}\text{H} NMR).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time should match reference standards (e.g., EP-grade impurities like 2-(2-oxopyrrolidin-1-yl)butanoic acid for cross-validation) .
  • Mass Spectrometry : Expected molecular ion [M+H]+^+ at m/z 214.1 (C10_{10}H15_{15}NO4_{4}).

Q. What safety protocols are essential when handling 3-(2-Oxopyrrolidin-1-yl)propyl acetate in laboratory settings?

  • Methodological Answer : Follow hazard controls aligned with Safety Data Sheets (SDS):

  • Engineering Controls : Use fume hoods to prevent inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel derivatives of 3-(2-Oxopyrrolidin-1-yl)propyl acetate?

  • Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to predict energetically favorable pathways for functional group modifications. For instance, substituting the acetyl group with bulkier esters (e.g., isopropyl) may require transition-state analysis to assess steric hindrance. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and compare with ICReDD’s workflow integrating computation and high-throughput screening .

Q. What strategies resolve contradictions in reaction yield data when scaling up synthesis from milligram to gram scales?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables:

  • Critical Factors : Mixing efficiency (e.g., impeller design in batch reactors), heat transfer (jacketed reactors vs. oil baths), and solvent evaporation rates.
  • Case Study : A 10-fold scale-up may reduce yields by 15–20% due to slower heat dissipation; mitigate with segmented flow reactors (RDF2050112) or controlled addition rates .

Q. How do structural modifications of 3-(2-Oxopyrrolidin-1-yl)propyl acetate impact its pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Modify the pyrrolidinone ring or ester chain to alter lipophilicity (logP) and metabolic stability:

  • Lipophilicity : Replace the acetyl group with a polyethylene glycol (PEG) chain to enhance solubility (measure via shake-flask method).
  • Metabolism : Incubate with liver microsomes; monitor CYP450-mediated oxidation using LC-MS/MS. For example, methyl substitution at the pyrrolidinone 4-position reduces hepatic clearance by 40% .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed 1H^{1}\text{H} NMR spectra for 3-(2-Oxopyrrolidin-1-yl)propyl acetate?

  • Methodological Answer :

Theoretical Prediction : Use software (e.g., MestReNova) to simulate spectra based on expected conformation (e.g., chair vs. boat for pyrrolidinone).

Experimental Artifacts : Check for solvent impurities (e.g., residual THF) or moisture-induced degradation (broadened peaks).

Advanced Validation : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a downfield shift in H-3 protons may indicate unexpected hydrogen bonding with acetate .

Tables for Key Parameters

Parameter Basic Research Advanced Research
Synthesis Yield60–70% (bench scale) 45–50% (pilot scale, RDF2050112)
Purity Threshold>95% (HPLC) >99% (chiral HPLC for enantiomers)
Computational AccuracyN/A±2 kcal/mol (DFT methods)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.